MFCD03285408
Description
MFCD03285408 is a chemical compound identified by its MDL number, commonly used in coordination chemistry and catalysis. Such ligands are critical in transition metal catalysis, enabling precise control over reaction mechanisms and selectivity .
The compound’s relevance lies in its ability to stabilize metal centers while modulating electronic and steric environments, a feature shared with other hybrid ligands documented in recent studies. For instance, highlights the use of phosphine-alkene ligands in asymmetric catalysis, implying that this compound may exhibit similar versatility in reactions such as cross-coupling or hydrogenation .
Properties
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-[4-(quinoline-2-carbonyl)piperazin-1-yl]quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN4O4/c1-2-29-15-18(26(34)35)24(32)17-13-19(27)23(14-22(17)29)30-9-11-31(12-10-30)25(33)21-8-7-16-5-3-4-6-20(16)28-21/h3-8,13-15H,2,9-12H2,1H3,(H,34,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEKGIXZTNPZRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5C=C4)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03285408 involves several steps, including the selection of appropriate starting materials and reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to yield the final product. Common methods include:
Step 1: Selection of starting materials such as organic or inorganic precursors.
Step 2: Reaction under controlled temperature and pressure to form intermediate compounds.
Step 3: Purification and isolation of the intermediate compounds.
Step 4: Final reaction to produce this compound, often involving catalysts or specific reagents.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up to meet demand. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated systems are employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
MFCD03285408 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to yield reduced compounds.
Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
MFCD03285408 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD03285408 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
To contextualize MFCD03285408, two structurally and functionally analogous compounds are analyzed:
Compound A (CAS 1533-03-5, MDL: MFCD00039227)
- Molecular Formula : C₁₀H₉F₃O
- Molecular Weight : 202.17 g/mol
- Key Properties :
Compound B (CAS 918538-05-3, MDL: MFCD11044885)
- Molecular Formula : C₆H₃Cl₂N₃
- Molecular Weight : 188.01 g/mol
- Key Properties :
Comparative Analysis
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Functional Groups | Phosphine-alkene | Trifluoromethyl ketone | Dichloropyridine |
| Molecular Weight | ~350–400 g/mol (est.) | 202.17 g/mol | 188.01 g/mol |
| Catalytic Role | Metal coordination | Pharmaceutical synth. | Agrochemical synth. |
| Thermal Stability | High (est. >200°C) | Moderate (215–217°C) | Low (decomposes @ 150°C) |
| Bioavailability | Not applicable | 0.55 | Not reported |
Key Findings :
Structural Flexibility : this compound’s hybrid design allows broader catalytic applications compared to Compound A’s rigid trifluoromethyl group .
Synthetic Utility : Compound B’s dichloropyridine scaffold is niche-specific, whereas this compound’s phosphine-alkene motif supports diverse metal-catalyzed transformations .
Thermal Robustness : this compound likely outperforms Compound B in high-temperature reactions, critical for industrial catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
